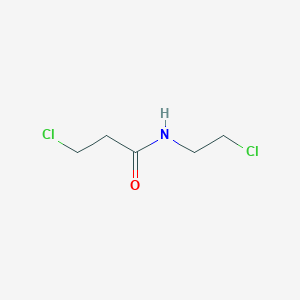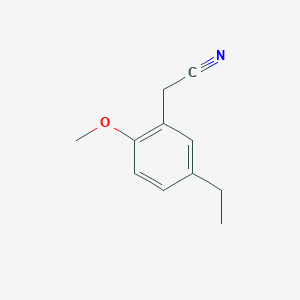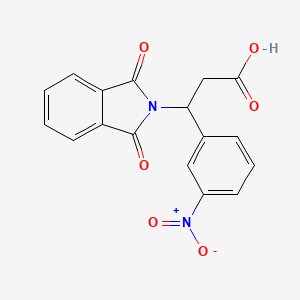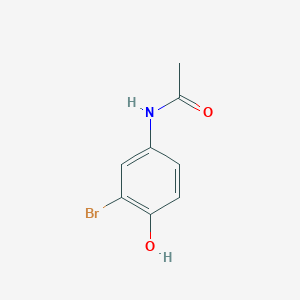
9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine
概要
説明
9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine is a chemical compound with the molecular formula C18H21N. It belongs to the class of acridines, which are heterocyclic organic compounds containing a tricyclic ring system with nitrogen at the central ring. This compound is known for its applications in various fields, including organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine typically involves the reduction of acridine derivatives. One common method is the catalytic hydrogenation of 9,9-dimethylacridine using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Oxidation: 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine can undergo oxidation reactions to form corresponding acridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form more saturated derivatives. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Acridine derivatives with additional oxygen-containing functional groups
Reduction: More saturated acridine derivatives
Substitution: Functionalized acridine compounds with halogen, nitro, or other substituents
科学的研究の応用
9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole transport and electron blocking layer in organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: The compound is employed in the development of advanced materials with specific electronic and optical properties.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and functional materials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological systems.
作用機序
The mechanism of action of 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine involves its ability to interact with various molecular targets and pathways. In organic electronics, it functions as a hole transport material, facilitating the movement of positive charge carriers (holes) within the device. The compound’s unique electronic structure allows it to effectively block electron transport, enhancing the performance and efficiency of electronic devices.
類似化合物との比較
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine
- 9,9-Dimethylacridan
- 9,10-Dihydro-9,9-dimethylacridine
Uniqueness
Compared to similar compounds, 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine exhibits unique properties due to the presence of the 1-methylethyl group. This structural modification enhances its solubility, stability, and electronic properties, making it particularly suitable for applications in organic electronics and materials science.
特性
IUPAC Name |
9,9-dimethyl-2-propan-2-yl-10H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-12(2)13-9-10-17-15(11-13)18(3,4)14-7-5-6-8-16(14)19-17/h5-12,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXQUJDDGXZCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979682 | |
| Record name | 9,9-Dimethyl-2-(propan-2-yl)-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63451-42-3 | |
| Record name | 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63451-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,9-Dimethyl-2-(propan-2-yl)-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydro-9,9-dimethyl-2-(1-methylethyl)acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-DIHYDRO-9,9-DIMETHYL-2-(1-METHYLETHYL)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSZ85ORP3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)
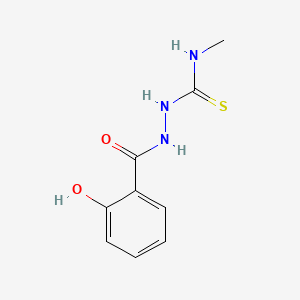
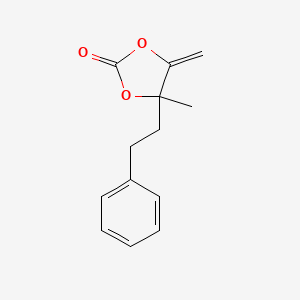
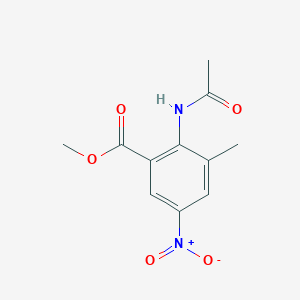
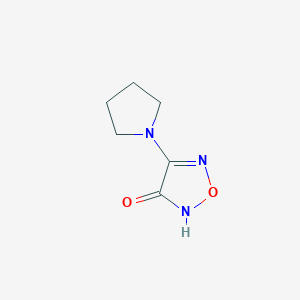
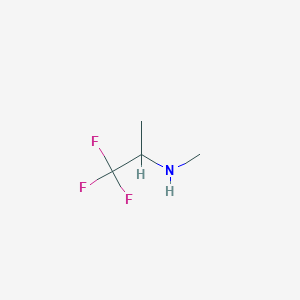
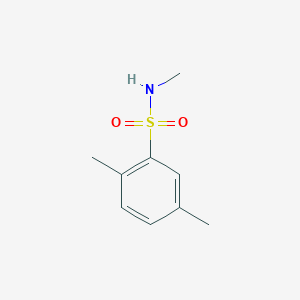
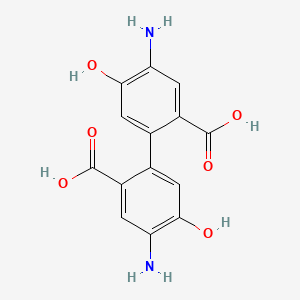
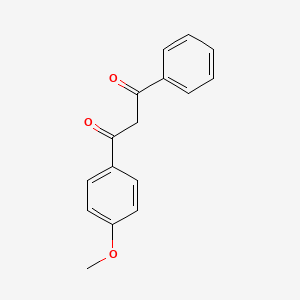
![[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol](/img/structure/B3055169.png)
